![molecular formula C9H8N2O2 B2480577 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde CAS No. 1427502-58-6](/img/structure/B2480577.png)
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde
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Overview
Description
The compound "6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde" is of interest in the field of organic chemistry due to its structural uniqueness and potential applications in synthesizing heterocyclic compounds. This compound serves as a precursor for various synthetic pathways leading to tricyclic heterocycles, which are significant in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives involves the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes with lead tetraacetate. This process yields tricyclic heterocycles in good yields, showcasing the compound's role as a versatile synthon for constructing fused heterocyclic frameworks (El-Nabi, 2004).
Molecular Structure Analysis
Studies involving related compounds emphasize the importance of hydrogen bonding in determining the molecular structure. For instance, the analysis of hydrogen-bonded frameworks in related pyrimidine derivatives reveals the significant role of polarized electronic structures and intramolecular hydrogen bonding in stabilizing these compounds' molecular configurations (Low et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde" and its derivatives can be illustrated by their involvement in nucleophilic substitution reactions, leading to a diverse range of trisubstituted indole derivatives. Such reactions are pivotal for synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Yamada et al., 2009).
Physical Properties Analysis
Quantum chemical studies on related heterocyclic compounds provide insights into their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the compound's behavior under different conditions and its potential applications in material science (Evecen & Tanak, 2016).
Chemical Properties Analysis
The Vilsmeier–Haack reaction has been utilized to synthesize novel carbaldehydes, such as 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These compounds further react to form chalcone analogues and dipyrazolopyridines, showcasing the versatility of "6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde" in heterocyclic chemistry (Quiroga et al., 2010).
Scientific Research Applications
Synthesis of Fused Heterocycles : This compound has been used as a synthon in the synthesis of various fused heterocycles. For instance, it is instrumental in creating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing its utility in constructing complex molecular structures (El-Nabi, 2004).
Photophysical Properties : Research has also explored its photophysical properties. In a study, a novel synthon similar to 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde was synthesized, leading to the development of tricyclic, tetracyclic, and pentacyclic N-heterocycles. This research highlights its potential in optical and electronic applications (Deore, Dingore, & Jachak, 2015).
Structural Studies : The compound has been a subject of structural analysis. A study investigated the effect of 3-substitution on the structures of Pyrrole-2-carbaldehydes, contributing to a better understanding of the electronic properties and structural distortions in related compounds (Despinoy et al., 1998).
Nucleophilic Substitution Reactions : It's also used to study nucleophilic substitution reactions. One research demonstrated its versatility as an electrophile, leading to the synthesis of 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009).
Synthesis of Novel Ring Systems : Its application extends to novel ring system synthesis, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring system (Koriatopoulou, Karousis, & Varvounis, 2008).
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde interacts with its targets by inhibiting FGFR signaling pathway . This compound has shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, the inhibition of these pathways by 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde could potentially slow down or halt the progression of certain types of cancer .
Action Environment
The action of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-9-8(10-4-7)2-6(5-12)11-9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDNSLDSVOCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde |
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